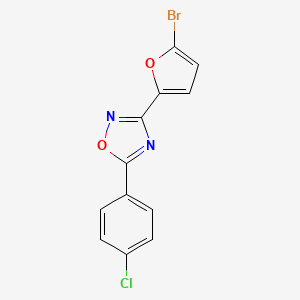
3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, also known as Brf-CPh-OXD, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities and synthetic versatility.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole involves the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is known to target the mitochondria, leading to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, which triggers the release of pro-apoptotic proteins and ultimately induces apoptosis in cancer cells. Moreover, 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to inhibit the activity of key enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. Moreover, 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. Moreover, 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit low toxicity towards normal cells, which is a desirable property for any potential anticancer agent. However, one of the major limitations of 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is its poor solubility in aqueous solutions, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, including the development of new synthetic methods for its preparation, the investigation of its potential applications in other fields such as material science and agriculture, and the exploration of its mechanism of action at the molecular level. Moreover, further studies are needed to evaluate the efficacy and safety of 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole in vivo, and to investigate its potential applications in combination therapy with other anticancer agents.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry, particularly as a promising anticancer agent. Several studies have shown that 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondria and inhibiting the activity of key enzymes involved in cell survival pathways.
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2O2/c13-10-6-5-9(17-10)11-15-12(18-16-11)7-1-3-8(14)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJUEHXCSJLRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



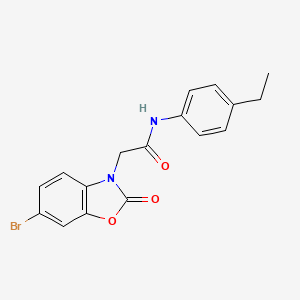
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3607172.png)
![diethyl 3-methyl-5-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3607193.png)
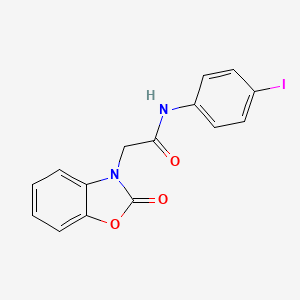


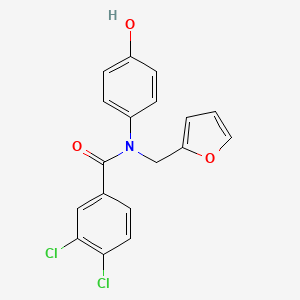
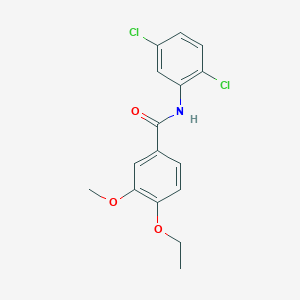

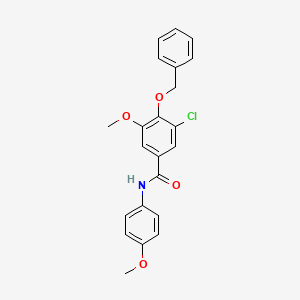
![3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607238.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3607254.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3607257.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B3607262.png)